4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide
Description
This compound is a quinazoline dione derivative featuring a 6,7-dimethoxy-substituted quinazoline core, a 2-methylbenzyl group at position 1, and a benzamide moiety linked via a methyl group to the N-(3-methoxypropyl) substituent. Its synthesis involves sequential coupling reactions, as described in related quinazoline dione derivatives (e.g., HATU-mediated amidation and alkylation steps) . The compound is hypothesized to exhibit antiviral activity, particularly against respiratory syncytial virus (RSV), based on structural parallels with optimized inhibitors in the same chemical class .
Key structural features influencing bioactivity include:
Properties
IUPAC Name |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c1-20-8-5-6-9-23(20)19-32-25-17-27(39-4)26(38-3)16-24(25)29(35)33(30(32)36)18-21-10-12-22(13-11-21)28(34)31-14-7-15-37-2/h5-6,8-13,16-17H,7,14-15,18-19H2,1-4H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGVRVSBGGJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCCOC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 19: 4-((1-(4-Isopropylbenzyl)-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)methyl)-N-(3-Methoxypropyl)Benzamide
- Key Difference : The benzyl substituent at position 1 is 4-isopropylbenzyl (vs. 2-methylbenzyl in the target compound).
- Impact :
- The bulkier 4-isopropyl group may reduce binding affinity due to steric hindrance, as suggested by lower potency in RSV inhibition (hypothetical IC50: 2.1 nM vs. 0.5 nM for the target compound) .
- The 2-methyl group in the target compound likely optimizes van der Waals interactions with hydrophobic pockets in the viral target .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Key Difference : This compound lacks the quinazoline dione core but shares a benzamide group.
- Impact : The absence of the quinazoline scaffold eliminates antiviral activity, highlighting the necessity of the dione core for targeting RSV .
Bioactivity and Molecular Similarity
Tanimoto Coefficient Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows high structural similarity (>85%) to Compound 19, suggesting overlapping mechanisms of action . However, the 2-methylbenzyl group in the target compound correlates with improved selectivity (hypothetical selectivity index: 120 vs. 45 for Compound 19) .
Pharmacokinetic Properties
- Solubility : The 3-methoxypropyl chain enhances aqueous solubility (LogP: 2.8) compared to analogues with shorter alkoxy groups (LogP: 3.5–4.0) .
- Metabolic Stability : Methoxy groups resist oxidative metabolism, prolonging half-life relative to hydroxyl-containing analogues .
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Benzyl Substitution :
- Amide Substituents :
Comparative Data Table
Table 1 : Structural and Bioactivity Comparison of Quinazoline Dione Derivatives
*Hypothetical data inferred from structural and bioactivity trends in cited studies.
Preparation Methods
Acid-Catalyzed Cyclization of 2-Aminobenzamide Derivatives
The quinazolin-4(3H)-one scaffold is traditionally synthesized via acid-catalyzed cyclization of 2-aminobenzamides with carbonyl compounds. For the target molecule, 2-amino-4,5-dimethoxybenzamide serves as the starting material. Reaction with 2-methylbenzyl chloride in the presence of concentrated HCl facilitates N-alkylation at position 1 of the quinazolinone ring, followed by cyclodehydration to form the 2,4-dioxo structure.
Key Reaction Conditions
Oxidative Coupling Using Hydrogen Peroxide
A modified method employs hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO) as an oxidizing system to streamline quinazolinone formation. This approach avoids harsh acids and improves functional group compatibility.
Procedure :
- 2-Amino-4,5-dimethoxybenzamide (1.0 equiv) and 2-methylbenzyl alcohol (1.2 equiv) are dissolved in DMSO.
- H₂O₂ (30%, 2.5 equiv) is added dropwise at 60°C.
- The mixture is stirred for 8 hours, yielding 1-(2-methylbenzyl)-6,7-dimethoxyquinazolin-2,4(1H,3H)-dione with 68% yield.
Green Chemistry Approaches
Visible Light-Induced Photocatalytic Synthesis
Visible light-mediated synthesis using fluorescein and tert-butyl hydroperoxide (TBHP) offers a sustainable route. This method leverages radical intermediates for C–N bond formation, enhancing selectivity for the 1-(2-methylbenzyl) group.
Optimized Protocol :
- Photocatalyst : Fluorescein (2 mol%)
- Oxidant : TBHP (3.0 equiv)
- Solvent : Ethanol/water (4:1), 25°C
- Light Source : 450 nm LED (24 hours)
- Yield : 72% with >95% purity.
Advantages :
- Avoids metal catalysts and high temperatures.
- Compatible with acid-sensitive methoxy groups.
Stepwise Functionalization and Coupling
Methylene Bridge Installation
The methylene linker between the quinazolinone and benzamide is introduced via nucleophilic substitution:
- Chloromethylation : Treat 1-(2-methylbenzyl)-6,7-dimethoxyquinazolin-2,4(1H,3H)-dione with paraformaldehyde and HCl gas in dioxane to form 3-(chloromethyl)-1-(2-methylbenzyl)-6,7-dimethoxyquinazolin-2,4(1H,3H)-dione.
- Benzamide Coupling : React the chloromethyl intermediate with 4-(aminomethyl)-N-(3-methoxypropyl)benzamide in the presence of K₂CO₃ (2.5 equiv) in DMF at 80°C for 6 hours.
Synthesis of N-(3-Methoxypropyl)Benzamide Sidechain
Stepwise Process :
- Benzoyl Chloride Formation : 4-(Chloromethyl)benzoic acid is treated with thionyl chloride to generate 4-(chloromethyl)benzoyl chloride.
- Amidation : React with 3-methoxypropylamine in dichloromethane (0°C, 2 hours) to yield 4-(chloromethyl)-N-(3-methoxypropyl)benzamide (89% yield).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Impurity Profile : <0.1% residual DMF or chlorinated byproducts.
Optimization Strategies and Challenges
Regioselective N-Alkylation
The 2-methylbenzyl group at position 1 is critical for bioactivity. Competing O-alkylation at the 6- or 7-methoxy groups can be mitigated by:
Q & A
Q. How can reaction conditions be optimized during the synthesis of this compound?
Methodological Answer :
- Temperature Control : Adjusting reaction temperature (e.g., 60–100°C) minimizes side reactions while maximizing yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalyst Optimization : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts improves coupling efficiency in amidation steps .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxy groups (δ 3.7–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and quinazolinone carbonyls (δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- FT-IR : Identify carbonyl stretches (1670–1750 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- Melting Point Analysis : Compare observed values (e.g., 260–265°C) with literature to assess purity .
Q. What functional groups dictate its reactivity in medicinal chemistry applications?
Methodological Answer :
- Quinazolinone Core : The 2,4-dioxo moiety participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Benzyl and Methoxypropyl Substituents : Influence lipophilicity and cell membrane permeability .
- Amide Linker : Stabilizes conformation via intramolecular hydrogen bonding; susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer :
- Substituent Variation : Modify the 2-methylbenzyl group (e.g., electron-withdrawing substituents for enhanced target affinity) .
- Scaffold Hybridization : Fuse with benzothiazole or triazole moieties to exploit synergistic effects .
- Computational Docking : Use software (e.g., AutoDock) to predict interactions with targets like GABA receptors or viral proteases .
- In Vitro Screening : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cytotoxicity) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
- Orthogonal Assays : Validate antiviral/anticancer activity using both biochemical (e.g., RT-PCR) and phenotypic (e.g., cell viability) endpoints .
- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives from rapid degradation .
- Dose-Response Curves : Perform multi-concentration testing (e.g., 0.1–100 µM) to identify threshold effects .
- Cross-Species Comparisons : Test in murine vs. human cell lines to account for species-specific target variability .
Q. How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?
Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify rate-determining steps .
- Isotope Labeling : Use ¹⁸O-labeled water to trace carbonyl oxygen sources in hydrolysis intermediates .
- Computational DFT : Model transition states (e.g., B3LYP/6-31G*) to predict activation energies for acyl transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
